3'-tert-Butyl-5'-methyl-2,6-dinitro-1,1'-biphenyl
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Overview
Description
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methyl substituents, as well as two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl typically involves a multi-step process:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated biphenyl is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl and methyl groups. This reaction typically uses tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration reactors are used to handle the exothermic nature of the nitration process.
Continuous Alkylation: Continuous flow reactors are employed for the alkylation step to ensure consistent product quality and yield.
Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units to achieve high throughput and purity.
Chemical Reactions Analysis
Types of Reactions
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 3’-tert-Butyl-5’-methyl-2,6-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Oxidation: 3’-tert-Butyl-5’-methyl-2,6-dinitrobenzoic acid.
Scientific Research Applications
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Chemical Sensors: Employed in the development of chemical sensors and detection systems due to its reactive nitro groups.
Catalysis: Serves as a ligand or catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl exerts its effects depends on the specific application:
In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
In Chemical Reactions: The nitro groups participate in electron-withdrawing effects, influencing the reactivity of the biphenyl core.
In Biological Systems: If used in drug development, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dinitro-4-tert-butylphenol: Similar in structure but lacks the biphenyl linkage.
3,5-Dinitro-2,6-dimethyl-4-tert-butylacetophenone: Shares the nitro and tert-butyl groups but has an acetophenone core instead of biphenyl.
4-tert-Butyl-2,6-dinitrophenol: Contains similar substituents but is a monophenyl compound.
Uniqueness
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in materials science applications and provide distinct reactivity patterns in chemical reactions compared to its monophenyl counterparts.
Properties
CAS No. |
111220-32-7 |
---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-(3-tert-butyl-5-methylphenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-12(10-13(9-11)17(2,3)4)16-14(18(20)21)6-5-7-15(16)19(22)23/h5-10H,1-4H3 |
InChI Key |
KFOYYCVXSTUORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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